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molecular formula C15H11F4N3O4 B8527807 2,2-bis(difluoromethyl)-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine

2,2-bis(difluoromethyl)-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine

Cat. No. B8527807
M. Wt: 373.26 g/mol
InChI Key: LIKAVDUPUINJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05486515

Procedure details

2-(2,2-bis(Difluoromethyl)-6-nitro-3,4-dihydro-2H-1,4-benzoxazine-4-yl)pyridine. The product of step c. (0.81 g) potassium carbonate (1.6 g), copper bronze (0.37 g), 2-bromopyridine (0.83 mL), 18-crown-6 (0.079 g), and 1,2-dichlorobenzene (8 mL) were stirred and heated at 170° C. for six hours. The reaction mixture was cooled, diluted with dichloromethane and chromatographed, eluting with dichloromethane, to give the pyridine as a light amber syrup (0.77 g); NMR: 4.34 (s,2), 6.55 (t,2), 7.07 (m,1), 7.37 (m,2), 7.82 (m,2), 8.23 (s,1), 8.39 (d,1); MS: m/z=358(M+1).
Name
2-(2,2-bis(Difluoromethyl)-6-nitro-3,4-dihydro-2H-1,4-benzoxazine-4-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.81 g
Type
reactant
Reaction Step Three
Quantity
0.83 mL
Type
reactant
Reaction Step Three
Quantity
0.079 g
Type
reactant
Reaction Step Three
Name
copper bronze
Quantity
0.37 g
Type
catalyst
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:25])[C:3]1([CH:22]([F:24])[F:23])[CH2:8][N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[C:6]2[CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=[CH:18][C:5]=2[O:4]1.FC(F)C1(C(F)F)CNC2C=C([N+]([O-])=O)C=CC=2[O:29]1.C(=O)([O-])[O-].[K+].[K+].BrC1C=CC=CN=1.C1OCCOCCOCCOCCOCCOC1>ClCCl.[Cu].ClC1C=CC=CC=1Cl>[F:25][CH:2]([F:1])[C:3]1([CH:22]([F:24])[F:23])[CH2:8][N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N+:10]=2[O-:29])[C:6]2[CH:15]=[C:16]([N+:19]([O-:21])=[O:20])[CH:17]=[CH:18][C:5]=2[O:4]1 |f:2.3.4|

Inputs

Step One
Name
2-(2,2-bis(Difluoromethyl)-6-nitro-3,4-dihydro-2H-1,4-benzoxazine-4-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1(OC2=C(N(C1)C1=NC=CC=C1)C=C(C=C2)[N+](=O)[O-])C(F)F)F
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1(OC2=C(NC1)C=C(C=C2)[N+](=O)[O-])C(F)F)F
Step Three
Name
Quantity
0.81 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.83 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
0.079 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
copper bronze
Quantity
0.37 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
8 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
to give the pyridine as a light amber syrup (0.77 g)

Outcomes

Product
Name
Type
Smiles
FC(C1(OC2=C(N(C1)C1=[N+](C=CC=C1)[O-])C=C(C=C2)[N+](=O)[O-])C(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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